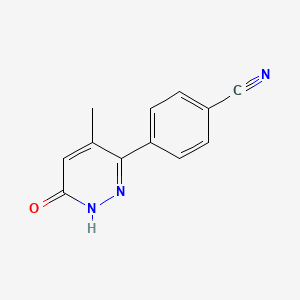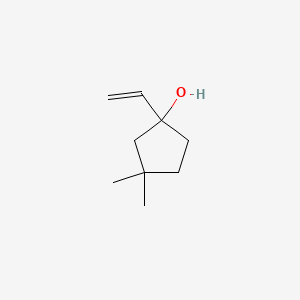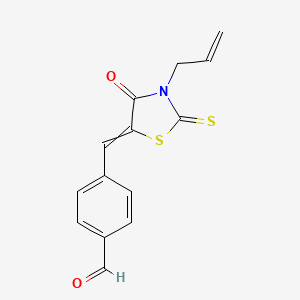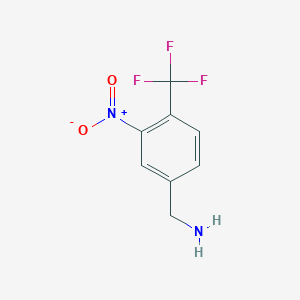
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-nitropyridine, a series of reactions including reduction, alkylation, and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as palladium on carbon and hydrogen gas, followed by alkylation using alkyl halides and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(aminomethyl)-5-methylpyridine
- 4-(aminomethyl)-6-methylpyridin-2-one
- 3-(aminomethyl)-4-methylpyridine
Uniqueness
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a pyridinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,7,13H2,1H3,(H,15,16) |
Clave InChI |
PCXKOLKDHYJJCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CN)C2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
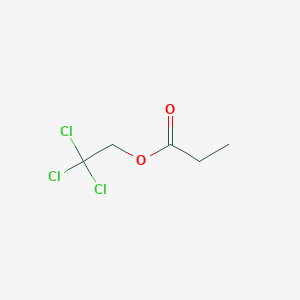
![10,11-Dihydro-5h-dibenzo[b,e][1,4]diazepine](/img/structure/B8531747.png)
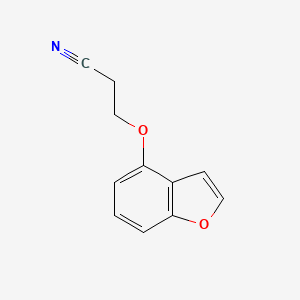
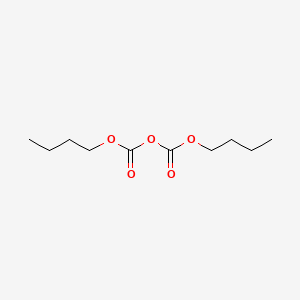
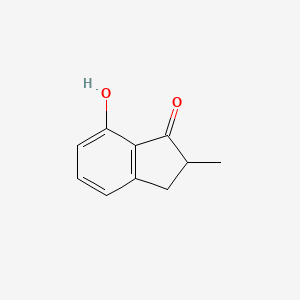

![Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-](/img/structure/B8531782.png)
![3-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B8531789.png)
